molecular formula C15H16ClN3O4 B7817517 diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate

diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B7817517
M. Wt: 337.76 g/mol
InChI Key: MLEMFQBXHRKYOL-UHFFFAOYSA-N
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Description

Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorophenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with diethyl ethoxymethylenemalonate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    Diethyl 4-amino-1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate: The chlorine atom is positioned differently, affecting its interaction with molecular targets.

Uniqueness

Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological interactions

Properties

IUPAC Name

diethyl 4-amino-1-(3-chlorophenyl)pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-3-22-14(20)12-11(17)13(15(21)23-4-2)19(18-12)10-7-5-6-9(16)8-10/h5-8H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMFQBXHRKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=CC(=CC=C2)Cl)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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